2-oxo-3H-pyrimidine-4-carboxylic acid
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Overview
Description
2-oxo-3H-pyrimidine-4-carboxylic acid, also known as uracil-4-carboxylic acid, is a pyrimidine derivative with the molecular formula C5H4N2O3 and a molecular weight of 140.1 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-3H-pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of uracil with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Another method involves the cyclization of appropriate precursors, such as 2-amino-4-carboxylic acid derivatives, under acidic or basic conditions. This method often requires careful control of reaction parameters, including temperature and pH, to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-oxo-3H-pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
2-oxo-3H-pyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals, where it acts as an intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 2-oxo-3H-pyrimidine-4-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can mimic the structure of natural nucleic acid bases, allowing it to interfere with nucleic acid synthesis and function. This property makes it a valuable tool in the study of DNA and RNA interactions and the development of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
Uracil: A naturally occurring pyrimidine base found in RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: Another pyrimidine base found in both DNA and RNA.
Uniqueness
2-oxo-3H-pyrimidine-4-carboxylic acid is unique due to its additional carboxylic acid group at the 4-position, which imparts distinct chemical properties and reactivity compared to other pyrimidine bases.
Properties
IUPAC Name |
2-oxo-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4(9)3-1-2-6-5(10)7-3/h1-2H,(H,8,9)(H,6,7,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPPJKDEBZBNNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289419 |
Source
|
Record name | 2-Oxo-2,3-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89379-73-7 |
Source
|
Record name | 89379-73-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxo-2,3-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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